molecular formula C9H20N2O2 B1447170 (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate CAS No. 1983330-18-2

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate

Cat. No. B1447170
M. Wt: 188.27 g/mol
InChI Key: LASNBTHTFWNRFB-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a compound with the CAS Number: 422545-95-7 . It has a molecular weight of 128.22 . It is a solid at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1 . The InChI key is PNHGJPJOMCXSKN-ZETCQYMHSA-N .


Physical And Chemical Properties Analysis

“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 .

Scientific Research Applications

Organocatalysis in Aldol Reactions

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate has been explored for its potential in organocatalysis. For instance, a novel organocatalyst, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, has shown to catalyze aldol reactions between acetone and various aldehydes with superior enantioselectivity, which could have implications for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in similar reactions (Tong et al., 2008).

DNA Binding and Nuclease Activity

The compound's structural analogs have been studied for their DNA binding and nuclease activity. For instance, Cu(II) complexes of tridentate ligands, which are structurally related to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate, have demonstrated DNA binding propensity and nuclease activity, indicating a potential research avenue in genomics or pharmaceuticals (Kumar et al., 2012).

Tropane Alkaloid Biosynthesis

Research has also explored the role of related compounds in the biosynthesis of tropane alkaloids. Studies on 1-Methylpyrrolidine-2-acetic acid, a compound with structural similarities, found it is not an efficient precursor of tropane alkaloids, suggesting potential biosynthetic pathways for related compounds (Huang et al., 1996).

ACE2 Inhibition

In the context of cardiovascular and respiratory diseases, a study identified a compound structurally similar to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate as an effective Angiotensin-converting enzyme 2 (ACE2) inhibitor. This highlights the potential of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in therapeutic applications related to hypertension and SARS infections (Huentelman et al., 2004).

One-Pot Tandem Catalysis

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate and its derivatives could be significant in one-pot tandem catalysis. A study using cationic Ir(I) complexes catalyzed the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline, indicating potential applications in chemical synthesis processes (Field et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P280 .

properties

IUPAC Name

acetic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H4O2/c1-9-6-2-3-7(9)4-5-8;1-2(3)4/h7H,2-6,8H2,1H3;1H3,(H,3,4)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASNBTHTFWNRFB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CN1CCC[C@H]1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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